5-Chloro-8-methoxyquinoline-4(1H)-thione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNOS |
|---|---|
Molecular Weight |
225.70 g/mol |
IUPAC Name |
5-chloro-8-methoxy-1H-quinoline-4-thione |
InChI |
InChI=1S/C10H8ClNOS/c1-13-7-3-2-6(11)9-8(14)4-5-12-10(7)9/h2-5H,1H3,(H,12,14) |
InChI Key |
QSLIZHLHBAMWJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C(=S)C=CN2 |
Origin of Product |
United States |
Synthesis and Spectroscopic Characterization
Synthetic Pathways to this compound
The synthesis of this compound can be approached through several synthetic strategies. A common method involves the thionation of the corresponding 5-chloro-8-methoxyquinolin-4(1H)-one. This transformation is often achieved using reagents like phosphorus pentasulfide or Lawesson's reagent. mdpi.com
Alternatively, the synthesis can proceed from 5-chloro-8-hydroxyquinoline (B194070). chemicalbook.comgoogle.com One reported method involves the reaction of 5-chloro-8-hydroxyquinoline with ciprofloxacin (B1669076) in the presence of paraformaldehyde. nih.gov Another approach involves the reaction of 2-Amino-4-chlorophenol with acrolein diethyl acetal. chemicalbook.com Multicomponent reactions (MCRs) are also being explored for the efficient synthesis of quinoline (B57606) derivatives. rsc.org
Spectroscopic Profile
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are essential for mapping the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum of a related compound, 5-chloro-8-hydroxyquinoline, provides a reference for the expected chemical shifts and coupling patterns of the aromatic protons on the quinoline ring. chemicalbook.com For this compound, the presence of the methoxy (B1213986) group would introduce a characteristic singlet in the upfield region of the ¹H NMR spectrum. The existence of thione-thiol tautomerism can also be investigated by NMR, as seen in the case of 4-chloro-8-methylquinoline-2(1H)-thione, where the acidic proton shows signals at two different chemical shifts. mdpi.com
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Infrared spectroscopy is used to identify the characteristic functional groups present in the molecule. The C=S (thione) stretching vibration is a key diagnostic peak. UV-Vis spectroscopy reveals the electronic transitions within the molecule, which are influenced by the aromatic system and the substituents. Quinoline itself is a photoactive liquid that darkens when exposed to light. nih.gov
Structural Analysis and Tautomeric Considerations of 5 Chloro 8 Methoxyquinoline 4 1h Thione
Spectroscopic Characterization of Quinoline-4(1H)-thione Systems
For instance, in a study on 4-methoxy-1H-quinolin-2-thiones, a positional isomer of the target compound, the IR spectrum showed characteristic absorption bands for N-H stretching in the range of 3300-3000 cm⁻¹, a C=S (thione) related band, and C-O-C stretching for the methoxy (B1213986) group around 1250 cm⁻¹ asianpubs.org. It is expected that 5-Chloro-8-methoxyquinoline-4(1H)-thione would exhibit similar characteristic peaks. The presence of a strong absorption band in the region of 1100-1200 cm⁻¹ would be indicative of the C=S group of the thione tautomer.
¹H NMR spectroscopy is a powerful tool for determining the substitution pattern on the quinoline (B57606) ring. For a related compound, 4-chloro-8-methylquinoline-2(1H)-thione, the ¹H-NMR spectrum in DMSO revealed the existence of a thiolactam-thiolactim equilibrium mdpi.com. This highlights the importance of the solvent in characterizing such systems. For this compound, the aromatic protons would appear as a set of multiplets in the downfield region of the spectrum, with their specific chemical shifts and coupling constants being dictated by the positions of the chloro and methoxy substituents. The methoxy group would present as a singlet, typically around 3.9-4.2 ppm. The N-H proton of the thione tautomer would likely appear as a broad singlet at a downfield chemical shift, and its position would be sensitive to the solvent and concentration.
The expected ¹³C NMR spectrum would show distinct signals for the ten carbon atoms of the quinoline ring system. The chemical shift of the C4 carbon would be particularly informative in confirming the predominant tautomeric form. In the thione tautomer, the C4 carbon would be expected to resonate at a significantly downfield chemical shift due to the deshielding effect of the C=S bond.
Table 1: Expected IR and ¹H NMR Spectroscopic Data for this compound based on Analogous Compounds
| Spectroscopic Technique | Expected Characteristic Signals | Reference for Analogy |
| IR Spectroscopy | N-H stretching: 3300-3000 cm⁻¹ (broad) | asianpubs.org |
| C=S stretching: ~1100-1200 cm⁻¹ | General thione literature | |
| C-O-C stretching (methoxy): ~1250 cm⁻¹ | asianpubs.org | |
| ¹H NMR Spectroscopy | Aromatic protons: Multiplets in the region of 7.0-8.5 ppm | mdpi.com |
| Methoxy protons (OCH₃): Singlet around 3.9-4.2 ppm | nih.gov | |
| N-H proton: Broad singlet at a downfield chemical shift (>10 ppm) | mdpi.com |
Tautomeric Equilibrium in Quinoline-4(1H)-thiones (Thione-Thiol Tautomerism)
A key structural feature of quinoline-4(1H)-thiones is their existence in a tautomeric equilibrium between the thione (lactam) form and the thiol (lactim) form. This phenomenon, known as thione-thiol tautomerism, is of significant interest as the different tautomers can exhibit distinct chemical reactivity and biological activity.
The position of the tautomeric equilibrium is highly dependent on the nature and position of substituents on the quinoline ring, as well as the solvent. In general, the thione form is the more stable tautomer in both the solid state and in solutions of varying polarity. This preference is attributed to the greater stability of the amide-like functionality in the thione form.
For related heterocyclic systems, such as 1-benzamidoisoquinoline derivatives, the tautomeric equilibrium can be controlled by the electronic effects of substituents nih.gov. Electron-donating groups and electron-withdrawing groups on the aromatic rings can shift the equilibrium. In the case of this compound, the electron-withdrawing chloro group at the 5-position and the electron-donating methoxy group at the 8-position would have competing effects on the electron density of the quinoline ring system, thereby influencing the relative stability of the thione and thiol tautomers. Computational studies on substituted quinolines have shown that substituents can modulate the relative energies of the tautomeric forms researchgate.net.
Experimental techniques such as NMR and IR spectroscopy are instrumental in determining the predominant tautomeric form. In the ¹H NMR spectrum, the observation of a signal for an N-H proton is characteristic of the thione form, while the presence of an S-H proton signal would indicate the thiol form. As mentioned earlier, a study on 4-chloro-8-methylquinoline-2(1H)-thione in DMSO showed signals for both tautomers, indicating a dynamic equilibrium in that solvent mdpi.com.
Computational chemistry provides a powerful complementary tool for studying tautomeric equilibria. Density Functional Theory (DFT) calculations can be employed to calculate the relative energies of the different tautomers in the gas phase and in various solvents (using continuum solvent models). These calculations can predict the most stable tautomer and provide insights into the geometric and electronic differences between the forms. For many heterocyclic systems, computational studies have successfully predicted the predominance of one tautomer over another, which is then confirmed by experimental data nih.gov.
Conformational Landscape of this compound
The conformational flexibility of this compound primarily revolves around the orientation of the 8-methoxy group relative to the quinoline ring. The methoxy group can adopt different conformations through rotation around the C8-O bond.
Computational studies on α-substituted proline analogues have demonstrated how sterically demanding groups can influence conformational preferences nih.gov. Similarly, the presence of the chloro group at the 5-position in this compound could introduce steric hindrance that favors a particular orientation of the 8-methoxy group. The methoxy group might preferentially orient itself away from the chloro group to minimize steric repulsion.
Biological Activities of 5 Chloro 8 Methoxyquinoline 4 1h Thione and Analogues: in Vitro and Mechanistic Explorations
Antimicrobial Activity Investigations
The antimicrobial potential of quinoline (B57606) derivatives has been a subject of extensive research, revealing a broad spectrum of activity against various pathogens. The introduction of different substituents on the quinoline scaffold plays a crucial role in modulating their biological properties.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Quinoline derivatives have demonstrated notable antibacterial activity, with their effectiveness often influenced by the nature and position of substituents on the quinoline ring. Studies have shown that certain quinoline analogues exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, 8-hydroxyquinoline (B1678124) derivatives have been reported to possess antibacterial properties. scienceopen.com The presence of a chlorine atom on the benzene (B151609) ring of some 8-hydroxyquinoline derivatives has been associated with good activity against both Gram-positive and Gram-negative strains. scienceopen.com This suggests that the electronic properties of the substituents can influence the antibacterial spectrum.
The difference in susceptibility between Gram-positive and Gram-negative bacteria to these compounds can often be attributed to the structural differences in their cell walls. scienceopen.com Gram-negative bacteria possess an outer membrane that can act as a barrier, preventing the entry of certain compounds. scienceopen.com In contrast, Gram-positive bacteria lack this outer membrane, potentially making them more susceptible.
A series of novel 8-methoxyquinoline-2-carboxamide (B13116470) compounds containing a 1,3,4-thiadiazole (B1197879) moiety were synthesized and evaluated for their in vitro antibacterial activity against three Gram-positive and three Gram-negative bacteria. researchgate.net Some of these compounds displayed moderate to good antibacterial efficacy when compared to the reference drug Chloromycin. researchgate.net Similarly, a study on quinolinequinones revealed that they were primarily active against Gram-positive strains, with some analogues showing significant activity against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov In some cases, the activity was comparable to the reference drug cefuroxime-Na. nih.gov
However, not all quinoline derivatives exhibit strong antibacterial activity. For example, 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl-8-quinolinoxide showed weak activity against a panel of Gram-positive and Gram-negative bacteria when compared to ciprofloxacin (B1669076). jchr.org
Table 1: Antibacterial Activity of Selected Quinoline Analogues
| Compound/Class | Tested Strains | Observed Activity | Reference |
| 8-Hydroxyquinoline derivative with chlorine substituent | Gram-positive and Gram-negative strains | Good activity | scienceopen.com |
| 8-Methoxyquinoline-2-carboxamides with 1,3,4-thiadiazole moiety | Gram-positive and Gram-negative bacteria | Moderate to good efficacy | researchgate.net |
| Quinolinequinones | Gram-positive strains (S. aureus, S. epidermidis) | Significant activity, comparable to cefuroxime-Na for some analogues | nih.gov |
| 5-Chloro-1-ethyl-2-methylimidazole-4-sulfonyl-8-quinolinoxide | Gram-positive and Gram-negative bacteria | Weak activity | jchr.org |
Antifungal Properties and Proposed Mechanisms of Action
Quinoline derivatives, particularly 8-hydroxyquinolines, are recognized for their antifungal properties. nih.govnih.gov The mechanism of their antifungal action can vary depending on the specific substitutions on the quinoline ring.
One proposed mechanism involves the disruption of the fungal cell wall and membrane. For instance, clioquinol (B1669181), an 8-hydroxyquinoline derivative, has been shown to damage the cell wall of Candida albicans and inhibit the formation of pseudohyphae. nih.gov In contrast, 8-hydroxyquinoline derivatives containing a sulfonic acid group appear to primarily compromise the functional integrity of the cytoplasmic membrane, leading to cell lysis. nih.gov This suggests that altering the substitution pattern can shift the primary target of antifungal activity from the cell wall to the cell membrane. nih.gov
The chelation of metal ions is another proposed mechanism for the antimicrobial action of 8-hydroxyquinolines. nih.gov These compounds can bind to essential metal ions, depriving the microbes of necessary nutrients. nih.gov More complex mechanisms may also be at play, such as the inhibition of viral RNA-dependent DNA polymerase through copper chelation or the inhibition of RNA synthesis by chelating ions like Mn2+, Mg2+, and Zn2+. nih.gov
Furthermore, electrospun fibrous materials containing 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) have demonstrated good antifungal activity against fungal pathogens associated with esca disease in grapevines, Phaeomoniella chlamydospora and Phaeoacremonium aleophilum. nih.gov The antifungal action of clioquinol against Candida spp. is thought to be primarily due to cell wall damage. nih.gov
Antitubercular Potential of Substituted Quinoline-Thiones
The quinoline scaffold is a key component in several antitubercular drugs, and its derivatives continue to be explored for their potential against Mycobacterium tuberculosis. rsc.orgnih.gov The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis necessitates the discovery of new structural classes of anti-TB agents. researchgate.net
Substituted quinolines have shown promise as antitubercular agents, with some derivatives exhibiting potent activity against both drug-sensitive and drug-resistant strains. researchgate.net The mechanism of action for these ring-substituted quinoline analogues is thought to be different from that of currently used drugs, making them a valuable new structural class. researchgate.net One potential mechanism involves the inhibition of DNA synthesis by promoting the cleavage of bacterial DNA in the DNA-enzyme complexes of type II topoisomerase DNA gyrase and topoisomerase IV, leading to rapid bacterial death. researchgate.net
Specifically, cloxyquin (5-chloroquinolin-8-ol) has demonstrated good antituberculosis activity in vitro against both standard strains and clinical isolates of M. tuberculosis, including multidrug-resistant isolates. nih.gov The minimum inhibitory concentrations (MICs) for cloxyquin ranged from 0.062 to 0.25 μg/ml, with an MIC50 of 0.125 μg/ml and an MIC90 of 0.25 μg/ml. nih.gov
Molecular hybridization is a strategy being used to design new quinoline derivatives with enhanced antitubercular activity. eurekaselect.com For example, new quinoline derivatives appended with fragments of isoniazid (B1672263) and linezolid (B1675486) have been synthesized and shown to have promising antitubercular activity with low toxicity to human cell lines. eurekaselect.com
Antiproliferative and Anticancer Research (In Vitro Studies)
The investigation of quinoline derivatives has extended into the field of oncology, with numerous studies demonstrating their potential as antiproliferative and anticancer agents.
Inhibition of Human Cancer Cell Lines (e.g., HepG-2, HCT-116, MCF-7)
Various quinoline analogues have been evaluated for their cytotoxic effects against a range of human cancer cell lines. For instance, certain plastoquinone (B1678516) analogues have shown significant antiproliferative activity against colorectal cancer (HCT-116) and breast cancer (MCF-7) cells. nih.gov One particular analogue, AQ-12, exhibited notable cytotoxicity toward HCT-116 and MCF-7 cells, with IC50 values of 5.11 ± 2.14 μM and 6.06 ± 3.09 μM, respectively, which were significantly lower than that of the standard drug cisplatin. nih.gov
Similarly, studies on fenugreek extracts, which contain various phytochemicals, have demonstrated anti-proliferative and apoptotic-inducing properties against human hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), and breast adenocarcinoma (MCF-7) cell lines. nih.gov
Table 2: In Vitro Antiproliferative Activity of Selected Compounds
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Plastoquinone analogue (AQ-12) | HCT-116 | 5.11 ± 2.14 μM | nih.gov |
| Plastoquinone analogue (AQ-12) | MCF-7 | 6.06 ± 3.09 μM | nih.gov |
| Cisplatin | HCT-116 | 23.68 ± 6.81 μM | nih.gov |
| Cisplatin | MCF-7 | 19.67 ± 5.94 μM | nih.gov |
Molecular Mechanisms of Antiproliferative Action (e.g., Enzyme Inhibition, Apoptosis Induction)
The antiproliferative effects of quinoline derivatives are often mediated through the induction of apoptosis, a form of programmed cell death. Apoptosis can be triggered through intrinsic or extrinsic pathways. The intrinsic pathway involves mitochondrial outer membrane permeabilization (MOMP), which is a key event in many forms of regulated cell death. nih.gov
Studies have shown that certain compounds can induce apoptosis in cancer cells. For example, the plastoquinone analogue AQ-12 was found to augment apoptosis in both HCT-116 (62.30%) and MCF-7 (64.60%) cells, comparable to the effect of cisplatin. nih.gov The proposed mechanism for this analogue involves binding to DNA. nih.gov
The process of apoptosis is often regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins. Fenugreek extracts, for instance, were shown to induce apoptosis in cancer cell lines by up-regulating the expression of pro-apoptotic genes like p53, caspase-3, and Bax, while down-regulating the anti-apoptotic gene Bcl-2. nih.gov
Furthermore, the antimicrobial action of some 8-hydroxyquinolines, which involves metal chelation, may also contribute to their anticancer properties, as metal ions play crucial roles in various cellular processes, including those related to cancer cell proliferation. nih.gov
Modulation of Specific Biological Pathways by Quinoline-Thiones (e.g., BRD4 Inhibitory Activity)
The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, have been identified as key regulators of gene expression, and their inhibition has become a promising strategy in cancer and inflammation therapies. nih.govbiorxiv.org Quinoline-based compounds have been investigated as inhibitors of BRD4. nih.govnih.gov
One notable quinoline-based BRD4 inhibitor is the compound MMQO (8-methoxy-6-methylquinolin-4-ol), which has demonstrated the ability to reactivate viral transcription in models of HIV latency. nih.gov Research has shown that MMQO functions as a BET inhibitor by mimicking acetylated lysines of core histones and interacting with the BET family protein BRD4. nih.gov This activity is significant as it suggests that the quinoline scaffold can be optimized for affinity and specificity toward different bromodomain family members. nih.gov
While direct studies on the BRD4 inhibitory activity of 5-Chloro-8-methoxyquinoline-4(1H)-thione are not extensively documented in the provided results, the activity of analogue MMQO highlights the potential of the broader quinoline class. nih.gov The structural similarities suggest that modifications to the quinoline core, including the introduction of a thione group and various substitutions, could lead to potent and selective BRD4 inhibitors. The development of quinazoline-based BRD4 inhibitors further underscores the adaptability of related heterocyclic scaffolds for this therapeutic target. nih.govresearchgate.net
Table 1: BRD4 Inhibitory Activity of Selected Quinoline and Analogue Compounds
| Compound | Target | Activity | Key Findings |
| MMQO (8-methoxy-6-methylquinolin-4-ol) | BRD4 | Reactivates latent HIV-1 transcription | Mimics acetylated lysines, interacts with BRD4, and shows potential for further optimization. nih.gov |
| Quinazoline Analogues | BRD4 | Potent inhibition | Structure-activity relationship studies have identified key substitutions for potent BRD4 inhibition. nih.govresearchgate.net |
Other Investigated Biological Activities (In Vitro/Mechanistic)
Beyond their potential as BRD4 inhibitors, this compound and its analogues have been explored for a range of other biological activities in vitro.
The quinoline core is the foundation for several well-known antimalarial drugs, including chloroquine (B1663885) and mefloquine. nih.govresearchgate.net Consequently, there is significant interest in developing new quinoline derivatives to combat drug-resistant strains of the malaria parasite, Plasmodium falciparum. nih.govnih.gov
Numerous studies have demonstrated the in vitro antimalarial activity of various quinoline derivatives. nih.govmdpi.comresearchgate.net For instance, certain quinoline derivatives incorporating pyrimidine-2-thione moieties have shown greater potency than their corresponding pyrimidine (B1678525) counterparts. nih.gov The mechanism of action for many quinoline antimalarials is thought to involve the inhibition of hemozoin formation in the parasite's food vacuole, leading to a toxic buildup of heme. nih.govnih.gov The lipophilicity of some quinoline derivatives may also contribute to their mechanism of action, potentially involving different cellular targets. nih.gov
Hybrid molecules combining the quinoline scaffold with other pharmacophores, such as artemisinin (B1665778) or ferrocene, have also been synthesized and shown to possess enhanced antimalarial activity. mdpi.com The search for novel quinoline-based antimalarials continues, with a focus on compounds that can overcome existing resistance mechanisms. nih.govnih.gov
Table 2: In Vitro Antimalarial Activity of Selected Quinoline Derivatives
| Compound Class | Target Organism | Activity | Key Findings |
| Quinoline derivatives with pyrimidine-2-thione moieties | Plasmodium falciparum | High potency (IC50 values in µg/mL range) | The thione group and specific substitutions on the pyrimidine ring enhance antimalarial activity. nih.gov |
| Quinoline-artemisinin hybrids | Plasmodium falciparum | Enhanced activity compared to individual drugs | These hybrids act as good β-haematin inhibitors. mdpi.com |
| Quinoline-ferrocene hybrids (e.g., Ferroquine) | Plasmodium falciparum (multi-drug resistant isolates) | Effective against resistant strains | Believed to act by blocking PfCRT and leveraging its lipophilic properties. mdpi.com |
| 7-chloro-4-aminoquinoline-triazolopyrimidine hybrids | Plasmodium falciparum | Potent antiplasmodial activity | These hybrids inhibit hemozoin formation and parasitic enzymes like PfCRT and PfDHODH. nih.gov |
Quinoline derivatives have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. researchgate.netnih.govbiointerfaceresearch.com The anti-inflammatory action of these compounds is often attributed to their ability to inhibit key inflammatory mediators and pathways. nih.govnih.gov
For example, certain dithioloquinolinethione derivatives have shown anti-inflammatory activity exceeding that of the reference drug indomethacin (B1671933) in a carrageenan-induced inflammation model. nih.gov Computational predictions have also pointed towards the anti-inflammatory potential of novel quinoline derivatives. nih.gov The mechanism of action can involve the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory cascade. Some quinoline derivatives have been identified as potent COX-2 inhibitors. researchgate.net Furthermore, some quinoline compounds have been shown to reduce the production of pro-inflammatory cytokines like TNF-α. researchgate.net
Table 3: Anti-inflammatory Activity of Selected Quinoline Derivatives
| Compound Class | Model | Activity | Key Findings |
| Dithioloquinolinethione derivatives | Carrageenan-induced inflammation (mouse model) | Higher activity than indomethacin | The anti-inflammatory activity varied based on the specific substitutions on the quinoline core. nih.gov |
| Thiophene-fused quinoline derivatives | HRBC membrane stabilization method | Good anti-inflammatory activity | Compounds with a pyrazole (B372694) core showed notable activity. researchgate.net |
| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride | Methotrexate-induced inflammation model | Reduces inflammation | This derivative demonstrated anti-inflammatory qualities. nih.gov |
Many quinoline derivatives have been investigated for their antioxidant potential, which is a valuable property for combating oxidative stress-related diseases. mdpi.commdpi.comnih.govnih.gov The antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.net
Studies have shown that the antioxidant capacity of quinoline derivatives is influenced by their chemical structure, including the presence and position of substituent groups. mdpi.comresearchgate.net For instance, certain 2-chloroquinoline-3-carbaldehydes have exhibited significant radical scavenging activity. researchgate.net The mechanism of antioxidant action can involve the transfer of a hydrogen atom or a single electron to neutralize free radicals. mdpi.comnih.gov Theoretical calculations of ionization potential and bond dissociation energies are often used to predict the antioxidant efficiency of these compounds. mdpi.comnih.gov
Table 4: Antioxidant Activity of Selected Quinoline Derivatives
| Compound Class | Assay | Activity | Key Findings |
| 2-Chloroquinoline-3-carbaldehydes | DPPH radical scavenging | High percentage of radical scavenging activity | The substitution pattern on the quinoline ring significantly influences the antioxidant capacity. researchgate.net |
| Thiophene-fused quinoline based β-diketones | DPPH radical scavenging | Good antioxidant activity | The presence of the thiophene (B33073) ring and β-diketone moiety contributes to the antioxidant properties. researchgate.net |
| Synthetic quinoline derivatives (Qui1, Qui2, Qui3) | ABTS cation radical and DPPH radical scavenging | Varied antioxidant potential | Qui3 showed noticeable antioxidant potential against the DPPH radical. mdpi.comnih.gov |
Molecular Interactions and Computational Modeling of 5 Chloro 8 Methoxyquinoline 4 1h Thione
Molecular Docking Studies with Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for predicting the interaction between a potential drug (ligand) and its protein target.
For the analogous compound, 5-Chloro-8-hydroxyquinoline (B194070) (5CL8HQ), docking studies have been performed to evaluate its potential as an inhibitor for various biological targets. researchgate.net These studies are fundamental in predicting how the compound might exert a biological effect.
Prediction of Binding Modes and Affinities
A primary goal of molecular docking is to predict the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. This is often expressed as a negative score in units of kcal/mol, where a more negative value indicates a stronger binding. For instance, studies on 5-Chloro-8-hydroxyquinoline have shown it forms stable complexes with targets like dehydrogenase inhibitors, with a calculated binding affinity of -6.2 kcal/mol. researchgate.net Another investigation involving its interaction with Bovine Serum Albumin (BSA) revealed a moderate binding constant, suggesting it can be effectively carried in the bloodstream. nih.gov
Docking simulations generate multiple possible binding poses. Analysis of the top-ranked poses helps in understanding how the molecule fits within the active site of a protein. For 5-Chloro-8-hydroxyquinoline, docking simulations against BSA identified preferential binding in specific fatty acid binding sites. nih.gov
Binding Affinity of 5-Chloro-8-hydroxyquinoline with Biological Targets
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| 5-Chloro-8-hydroxyquinoline | Dehydrogenase inhibitor | -6.2 researchgate.net |
Identification of Key Ligand-Receptor Interactions
Beyond predicting affinity, docking studies illuminate the specific molecular interactions that stabilize the ligand-receptor complex. These can include hydrogen bonds, hydrophobic interactions, and π-π stacking. In the case of 5-Chloro-8-hydroxyquinoline's interaction with BSA, analysis revealed that hydrophobic interactions between the quinoline (B57606) scaffold and specific amino acid residues (Phe550, Leu531, and Leu574) are the main driving force for complex formation. nih.gov Additionally, the quinoline ring and its hydroxyl group were found to form π-π interactions and hydrogen bonds, further anchoring the ligand in the binding pocket. nih.gov Such detailed interaction maps are vital for the rational design of more potent and selective derivatives.
Advanced Computational Chemistry Approaches
To gain deeper insight into the intrinsic properties of a molecule, advanced computational methods like Density Functional Theory (DFT) are employed. These calculations provide a detailed picture of the electronic structure, which governs the molecule's reactivity and stability. dntb.gov.ua
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT calculations have been instrumental in characterizing various 8-hydroxyquinoline (B1678124) derivatives. researchgate.netasianpubs.org These studies help in understanding the distribution of electrons within the molecule and predicting sites that are susceptible to chemical reactions. Such computational work has been performed on 5-Chloro-8-hydroxyquinoline to evaluate its reactive properties. researchgate.neteurjchem.com
HOMO-LUMO Analysis and Molecular Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. sci-hub.se The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. sci-hub.semdpi.com
A small HOMO-LUMO gap indicates that a molecule requires less energy to be excited, making it more polarizable and generally more chemically reactive. sci-hub.se Conversely, a large energy gap suggests high kinetic stability. mdpi.com This analysis is crucial for predicting how a molecule like 5-Chloro-8-methoxyquinoline-4(1H)-thione might interact with other molecules or participate in chemical reactions. The study of a cocrystal containing 5-Chloro-8-hydroxyquinoline (CHQ) showed it had a larger energy gap (3.119 eV) compared to its cocrystal partner, indicating lower reactivity on its own. sci-hub.se
Key Molecular Reactivity Descriptors from Frontier Orbitals
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating capacity |
| LUMO Energy (ELUMO) | - | Electron-accepting capacity |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability sci-hub.se |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution mdpi.com |
| Chemical Softness (S) | 1 / η | Measure of polarizability; high softness implies high reactivity sci-hub.se |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Power to attract electrons mdpi.com |
Electrostatic Potential (ESP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a 3D map that illustrates the charge distribution on a molecule's surface. researchgate.net It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. dntb.gov.ua In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.netmdpi.com
For the cocrystal of 5-Chloro-8-hydroxyquinoline, MEP analysis predicted the reactive sites, identifying electropositive potential around hydrogen atoms bonded to nitrogen and negative potentials on oxygen atoms and the phenyl rings. researchgate.net This type of analysis would be essential for predicting the interaction patterns and reactive behavior of this compound.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability
While specific molecular dynamics (MD) simulation studies for this compound are not extensively documented in publicly available literature, computational modeling of structurally similar compounds, such as cloxyquin (5-chloro-8-hydroxyquinoline), provides significant insights into the probable conformational dynamics and binding stability. Cloxyquin, a chlorinated derivative of 8-hydroxyquinoline, shares a core scaffold with the subject compound, differing primarily at the 4- and 8-positions. nih.gov
Molecular docking simulations, a key computational technique, have been employed to elucidate the interaction between cloxyquin and bovine serum albumin (BSA). nih.govnih.gov These studies reveal that the binding is driven by specific molecular interactions that stabilize the complex. Thermodynamic analysis and computational modeling both point to hydrophobic interactions as the primary force in the formation of the BSA-cloxyquin complex. nih.govnih.gov The quinoline scaffold of cloxyquin preferentially binds within fatty acid binding site 5 (FA5) of BSA, engaging in hydrophobic interactions with amino acid residues such as Phe550, Leu531, and Leu574. nih.gov Furthermore, the quinoline ring and its hydroxyl group can form π-π stacking interactions and hydrogen bonds, for instance with Phe506, further anchoring the ligand in the binding pocket. nih.govnih.gov These findings suggest that this compound would likely exhibit similar binding behavior, with its quinoline core interacting with hydrophobic pockets in proteins and the thione and methoxy (B1213986) groups potentially forming specific hydrogen bonds or other polar interactions.
Interactions with Model Biomolecules (e.g., Serum Albumins)
The interaction of quinoline derivatives with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), is a critical area of study for understanding their pharmacokinetic profiles. These proteins act as primary carriers for many compounds in the bloodstream. Research on cloxyquin (5-chloro-8-hydroxyquinoline), a closely related analog, demonstrates a significant interaction with BSA, which serves as a model for these interactions. nih.govnih.gov The findings indicate that serum albumins could function as carriers for this class of compounds in circulatory systems. nih.gov
The interaction is characterized as a static process, which implies the formation of a ground-state complex between the small molecule and the protein. nih.govnih.gov Studies on other 8-hydroxyquinoline derivatives, including nitro and amino-substituted analogs, also show moderate binding affinities with serum albumin, suggesting this is a common feature of the quinoline scaffold. nih.gov
Binding Kinetics and Thermodynamics of Interaction
Biophysical analyses of the interaction between the related compound cloxyquin and BSA have provided detailed information on the binding kinetics and thermodynamics. The interaction proceeds via a static quenching mechanism, leading to the formation of a stable BSA-cloxyquin complex. nih.gov The binding affinity is considered moderate, with a binding constant (Ka) on the order of 104 M-1. nih.govnih.gov
Thermodynamic studies based on the van 't Hoff equation are crucial for identifying the forces that drive the binding process. For the BSA-cloxyquin interaction, the calculated thermodynamic parameters reveal a negative Gibbs free energy change (ΔG°), indicating a spontaneous binding process. The positive enthalpy (ΔH°) and positive entropy (ΔS°) changes strongly suggest that hydrophobic interactions are the predominant driving forces for the complexation. nih.govnih.gov
Table 1: Thermodynamic Parameters for the Interaction of Cloxyquin with Bovine Serum Albumin
| Thermodynamic Parameter | Value | Implication |
|---|---|---|
| Binding Constant (Ka) | ~104 M-1 | Moderate binding affinity |
| Gibbs Free Energy (ΔG°) | Negative | Spontaneous reaction |
| Enthalpy (ΔH°) | Positive | Endothermic, driven by entropy |
| Entropy (ΔS°) | Positive | Increased disorder, hydrophobic forces |
Data derived from studies on the analogous compound cloxyquin. nih.govnih.gov
Effects on Protein Conformational Changes
The binding of small molecules can induce conformational changes in proteins, which may affect their biological function. Studies on the interaction of cloxyquin with BSA showed that binding leads to minor alterations in the protein's conformation. nih.govnih.gov Specifically, the binding of cloxyquin tends to cause a slight increase in the monomeric size of BSA. nih.gov However, this interaction does not lead to a significant increase in protein aggregation. nih.govnih.gov These subtle conformational changes are often probed using techniques like circular dichroism and fluorescence spectroscopy. rsc.org The ability of a ligand to induce such changes can be influenced by the protein's intrinsic flexibility and packing density. rsc.org For instance, heat or chemical agents can also induce significant denaturation and conformational changes in proteins, which can be monitored by methods like electrospray ionization mass spectrometry. nih.gov
Chelation Properties and Metal Complex Formation of Quinoline-Thiones
Quinoline derivatives are well-known for their ability to act as chelating agents, forming stable complexes with various metal ions. researchgate.netnih.gov The 8-hydroxyquinoline scaffold is particularly notable for this property. researchgate.netnih.gov Quinoline-thiones, which contain a sulfur atom as a potential donor, also exhibit significant coordination capabilities. organic-chemistry.orgmdpi.com The thione group (C=S) in conjunction with the quinoline nitrogen atom can create a bidentate chelate, binding to a central metal ion. mdpi.com This chelation can significantly alter the physicochemical properties of the organic ligand, including its solubility, stability, and biological activity. mdpi.com The formation of these metal complexes is a key feature of the chemistry of quinoline-thiones and underpins many of their applications. organic-chemistry.orgmdpi.com
Synthesis and Spectroscopic Characterization of Metal Chelates
The synthesis of metal complexes with quinoline-thione ligands generally follows established coordination chemistry protocols. A common method involves refluxing a solution of the quinoline-thione ligand with a corresponding metal salt (e.g., chlorides or acetates of Cu2+, Ni2+, Zn2+, Co2+) in a suitable solvent like methanol (B129727) or ethanol. bendola.com The resulting metal chelates often precipitate from the solution upon cooling and can be purified by recrystallization. bendola.com
Characterization of the newly formed metal complexes is essential to confirm their structure and the coordination mode of the ligand. A suite of spectroscopic and analytical techniques is employed for this purpose.
Table 2: Common Techniques for Characterizing Quinoline-Thione Metal Chelates
| Technique | Information Provided |
|---|---|
| Infrared (IR) Spectroscopy | Confirms coordination by showing shifts in the vibrational frequencies of the C=S and C=N groups upon binding to the metal ion. bendola.comsciencebeingjournal.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the structure of the complex in solution. Changes in chemical shifts of ligand protons upon complexation confirm metal binding. sciencebeingjournal.com |
| Elemental Analysis | Determines the elemental composition (C, H, N, S) and helps to establish the stoichiometry of the metal-ligand complex. bendola.comsphinxsai.com |
| Molar Conductance Measurements | Indicates whether the complex is ionic or non-electrolytic in nature. bendola.com |
| Magnetic Susceptibility | Elucidates the geometry of the complex (e.g., octahedral, tetrahedral) by measuring its magnetic moment. bendola.comsphinxsai.com |
| UV-Visible Spectroscopy | Studies the electronic transitions within the complex, providing information on the coordination environment of the metal ion. mdpi.com |
| Mass Spectrometry | Confirms the molecular weight of the complex. sphinxsai.com |
These methods collectively allow for the unambiguous structural elucidation of the quinoline-thione metal chelates. nih.gov
Enhanced Biological Activity of Metal Complexes
A significant body of research demonstrates that the biological activity of quinoline-based ligands can be substantially enhanced upon chelation with metal ions. sphinxsai.comsemanticscholar.orgnih.gov This principle applies to quinoline-thiones as well. mdpi.com The formation of a metal complex can improve the therapeutic efficacy of the parent ligand through several mechanisms. According to Tweedy's chelation theory, chelation reduces the polarity of the metal ion, which increases the lipophilicity of the complex. semanticscholar.org This enhanced lipophilicity facilitates the diffusion of the complex across the lipid membranes of microorganisms or cancer cells, leading to greater intracellular accumulation and activity. semanticscholar.orgnih.gov
For instance, metal complexes of various quinoline derivatives have shown improved antibacterial, antifungal, anticancer, and antiviral properties compared to the free ligands. semanticscholar.orgresearchgate.netnih.gov The metal ion itself can be a source of bioactivity, and the complex may be able to interact with different biological targets than the ligand alone, such as inhibiting specific enzymes or binding to DNA. semanticscholar.orgnih.gov The increased activity of these metal complexes has made them promising candidates for the development of new therapeutic agents. mdpi.comnih.gov
Future Research Directions and Potential Applications of 5 Chloro 8 Methoxyquinoline 4 1h Thione
Rational Design and Synthesis of Novel Quinoline-Thione Analogues
The foundation of advancing the therapeutic potential of 5-Chloro-8-methoxyquinoline-4(1H)-thione lies in the rational design and synthesis of new analogues. This approach leverages an understanding of structure-activity relationships (SAR) to create molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Key strategies in this area include:
Molecular Hybridization : This technique involves combining the quinoline-thione scaffold with other known bioactive moieties to create hybrid molecules with potentially synergistic or novel activities. mdpi.com For example, incorporating fragments known to interact with specific biological targets, such as chalcones, could yield derivatives with potent and targeted anticancer effects. mdpi.com
Scaffold Modification : Systematic modification of the core quinoline (B57606) structure is a crucial avenue for exploration. This can involve altering substituent groups at various positions on the quinoline ring to modulate the electronic and steric properties of the molecule. For instance, the synthesis of thieno[3,2-c]quinolines has been proposed through computational screening as a promising scaffold for inhibiting specific kinases like RET. nih.gov
Privileged Structure Optimization : The quinoline ring is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. doaj.org Future work should focus on optimizing this scaffold, guided by pharmacological screening and computational modeling, to enhance activity against drug-resistant pathogens or cancer cell lines. manchester.ac.uk Strategies such as introducing fluorine atoms or bulky groups like a t-butyl group can be employed to block metabolic pathways and enhance efficacy. manchester.ac.uk
Deeper Elucidation of Mechanism of Action Through Advanced Biophysical and Biochemical Techniques
A fundamental aspect of future research will be to unravel the precise mechanism of action of this compound and its analogues. A variety of advanced techniques can be employed for this purpose.
Biochemical Assays : To understand the effect of these compounds on cellular processes, a range of biochemical assays will be essential. For anticancer applications, this includes evaluating cell viability (e.g., MTT assay), analyzing effects on the cell cycle and apoptosis through flow cytometry, and identifying the modulation of specific proteins and signaling pathways (e.g., Western blotting). nih.govnih.gov For instance, studies on other quinoline derivatives have successfully used these methods to demonstrate the induction of apoptosis and to identify effects on apoptosis-related proteins. nih.gov
Biophysical Techniques : To understand the direct interaction between the compound and its biological target, biophysical methods are indispensable. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy can determine the three-dimensional structure of the compound bound to its target protein. youtube.com This provides atomic-level insights into the binding mode. Furthermore, techniques like Surface Plasmon Resonance (SPR) can be used to study the kinetics of binding, providing data on the affinity and binding/dissociation rates of the compound to its target. youtube.com
Exploration of Novel Biological Targets and Therapeutic Avenues
The diverse biological activities reported for quinoline derivatives suggest that this compound could have a wide range of therapeutic applications. doaj.orgnih.gov
Anticancer Activity : Numerous quinoline derivatives have demonstrated significant potential as anticancer agents. mdpi.comnih.gov Future research should screen this compound and its analogues against a panel of human cancer cell lines. nih.gov Potential molecular targets for investigation include protein kinases, which are often dysregulated in cancer. For example, specific quinoline derivatives have been designed to target RET kinase in medullary thyroid cancer, as well as EGFR and BRAFV600E kinases in other cancers. nih.govnih.gov Other avenues include exploring the inhibition of pathways like PI3K/AKT/mTOR, which are crucial for cancer cell proliferation and survival. nih.gov
Antimicrobial and Antiviral Activity : The quinoline scaffold is the basis for several antimalarial drugs, and research continues into designing new derivatives to combat drug resistance. manchester.ac.uk Additionally, 8-hydroxyquinoline (B1678124) derivatives have been shown to possess antibacterial and antiviral properties. nih.gov The mechanism of some antiviral derivatives appears to occur at an early stage of the virus lifecycle. nih.gov Therefore, screening for activity against a broad spectrum of bacteria, fungi, and viruses is a logical next step.
Other Therapeutic Areas : The versatility of the quinoline structure extends to other diseases. Derivatives have been investigated as antidiabetic agents, acting as modulators of targets like Peroxisome proliferator-activated receptor γ (PPARγ). nih.gov The potential for neuroprotective, anti-inflammatory, and other activities should also be systematically explored.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and can significantly accelerate the development of this compound analogues. astrazeneca.comnih.govnih.gov
Predictive Modeling : Machine learning models, particularly deep neural networks, can be trained on large datasets of chemical structures and their biological activities. nih.gov These models can then predict various properties for novel, untested compounds, such as their likely efficacy, absorption, distribution, metabolism, excretion, and toxicity (ADMET). astrazeneca.comnih.gov For quinoline derivatives specifically, ML models have been developed to predict site selectivity for chemical reactions, which can facilitate the design of more efficient synthetic routes. doaj.org
Accelerated Screening and Design : AI can be used to perform large-scale virtual screening of compound libraries to identify promising "hit" molecules. nih.gov Furthermore, generative AI models can design entirely new molecules with desired properties. By combining automated high-throughput experiments with AI, a "chemical reactome" can be developed to predict reaction outcomes and speed up the discovery process. cam.ac.uk This data-driven approach moves beyond traditional trial-and-error methods into the realm of big data chemistry. cam.ac.uk
Development of Structure-Based Drug Design Strategies for Selective Target Modulation
Structure-based drug design is a powerful, rational approach that relies on the three-dimensional structure of a biological target to design and optimize drugs. youtube.com
Target Structure Determination : The initial and most critical step is to determine the high-resolution 3D structure of the target protein, typically using techniques like X-ray crystallography or NMR spectroscopy. youtube.com
Computational Docking and Molecular Dynamics : Once the target structure is known, computational docking can be used to predict how a ligand, such as this compound, binds to the active site. Molecular dynamics simulations can then be used to study the stability of the protein-ligand complex and the specific atomic interactions that govern binding. youtube.com
Iterative Optimization : The insights gained from these computational studies guide the chemical synthesis of new analogues with modifications designed to improve binding affinity and selectivity. youtube.com This iterative cycle of design, synthesis, and testing allows for the fine-tuning of the molecule to achieve the desired pharmacological profile, leading to more potent and selective drugs with a reduced likelihood of off-target effects. youtube.com This strategy has been successfully applied to discover inhibitors for various targets, including proteins involved in mitochondrial fission like Drp1. youtube.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Chloro-8-methoxyquinoline-4(1H)-thione, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution at the 4-position of quinoline derivatives. For example, refluxing 4-chloro-8-methylquinoline-2(1H)-one in dichloroacetic acid (90%) under controlled conditions yields thione derivatives via sulfur incorporation . Optimization includes adjusting reaction time (e.g., 1–3 hours), solvent polarity (DMF or benzene), and stoichiometric ratios of reagents like sodium azide or triphenylphosphine .
- Key Parameters :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Dichloroacetic acid (90%) | |
| Temperature | Reflux (110–120°C) | |
| Reagent Ratio | 1:1 (substrate:NaAz) |
Q. How does the solubility profile of this compound influence solvent selection in experimental protocols?
- Methodology : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF) and limited solubility in water. Ethanol and DMSO are preferred for biological assays due to compatibility with cellular systems . Solubility can be quantified via UV-Vis spectroscopy or gravimetric analysis after saturation.
- Solubility Data :
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| DMSO | ~15–20 | |
| Ethanol | ~10–12 | |
| Water | <1 |
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodology :
- IR Spectroscopy : Confirms the presence of thione (C=S stretch at 1200–1250 cm⁻¹) and methoxy groups (C-O stretch at 1050–1100 cm⁻¹) .
- ¹H-NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and methoxy protons (δ 3.8–4.0 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and substituent stability .
Advanced Research Questions
Q. How can nucleophilic substitution reactions at the 4-position of this compound be leveraged to synthesize novel derivatives?
- Methodology : The 4-chloro group is reactive toward nucleophiles like hydrazine, azide, or amines. For example:
- Azide Derivatives : React with sodium azide in DMF at 80°C to form 4-azido derivatives, useful in "click chemistry" .
- Amino Derivatives : Use ammonia or primary amines in ethanol under reflux to introduce amino groups, enhancing biological activity .
Q. What strategies are employed to resolve contradictions in reported biological activities of quinoline thione derivatives?
- Methodology :
- Meta-Analysis : Cross-reference biological data (e.g., IC₅₀ values) across studies, accounting for assay conditions (e.g., cell lines, incubation times) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. methyl groups) to isolate contributions to activity .
Q. What computational or experimental approaches are used to study the electronic effects of substituents on the reactivity of this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
